molecular formula C14H9Cl2FN2O2 B3868392 [(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

Cat. No.: B3868392
M. Wt: 327.1 g/mol
InChI Key: WLBQRJDLXXBOIK-LSCVHKIXSA-N
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Description

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound characterized by the presence of fluorine, chlorine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 4-fluorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently reacts with a carbamate reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar structures, such as 3,4-dichloroaniline, share some chemical properties but differ in their specific functional groups and reactivity.

    Fluorobenzaldehydes: Compounds like 4-fluorobenzaldehyde have similar aromatic structures but differ in their substituents and overall reactivity.

Uniqueness

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of fluorine, chlorine, and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O2/c15-12-6-5-11(7-13(12)16)19-14(20)21-18-8-9-1-3-10(17)4-2-9/h1-8H,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBQRJDLXXBOIK-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\OC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
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[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

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